N-methyl-2-oxo-2-phenylacetamide

Description

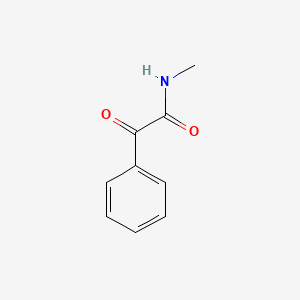

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-oxo-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKOLBPBJRMCMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-2-oxo-2-phenylacetamide: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to N-methyl-2-oxo-2-phenylacetamide. The information is intended to support research and development activities in organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

N-methyl-2-oxo-2-phenylacetamide, with the CAS number 83490-71-5, is a compound featuring a phenyl group attached to an α-ketoamide functionality.[1] Its unique structure is a scaffold for a variety of chemical transformations.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-oxo-2-phenylacetamide | [2] |

| Molecular Formula | C₉H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 163.17 g/mol | [1][2][5] |

| Melting Point | 74 °C | [1][4] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1][4] |

| InChI Key | VQKOLBPBJRMCMR-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CNC(=O)C(=O)C1=CC=CC=C1 | [2] |

| LogP | 1.00620 | [1][3] |

| Polar Surface Area | 46.17 Ų | [1][3] |

Spectroscopic Data

The structural features of N-methyl-2-oxo-2-phenylacetamide give rise to characteristic spectroscopic signals:

-

¹H NMR: A singlet corresponding to the methylamide proton (N-CH₃) is expected to appear around δ 3.0 ppm.[1]

-

¹³C NMR: The carbonyl carbons (C=O) of the α-ketoamide group typically resonate in the region of 170–180 ppm.[1]

Chemical Reactivity and Reaction Mechanisms

The reactivity of N-methyl-2-oxo-2-phenylacetamide is primarily dictated by its α-ketoamide functional group and the attached phenyl ring. This structure allows for a range of chemical modifications.[1]

The N-methyl-2-oxo-2-phenylacetyl group is a powerful deactivating group due to the strong electron-withdrawing nature of the two adjacent carbonyls.[1] This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene. The deactivating effect is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position.[1]

Caption: Electrophilic substitution on the phenyl ring.

The α-keto-amide structure can undergo oxidation, which typically involves the cleavage of the bond between the two carbonyl carbons.[1] The use of strong oxidizing agents can lead to the formation of corresponding carboxylic acid derivatives.[1][6]

Reduction of N-methyl-2-oxo-2-phenylacetamide can target the oxo group.[6] Common reducing agents, such as lithium aluminum hydride, can convert the ketone functionality into a hydroxyl group, yielding an α-hydroxy amide.[6]

The active hydrogen on the carbon at position 2 (alpha to the phenyl ring) can participate in condensation and substitution reactions, making the molecule a versatile building block for more complex structures.[1][6]

Caption: Key reaction pathways for the molecule.

Experimental Protocols

A primary and direct method for synthesizing N-methyl-2-oxo-2-phenylacetamide involves the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1]

Methodology:

-

Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is first activated to facilitate nucleophilic attack. This is commonly achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., DCC, EDC).[1]

-

Amidation: The activated phenylglyoxylic acid derivative is then reacted with methylamine. The methylamine acts as a nucleophile, attacking the activated carbonyl carbon.[1]

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The final product can be purified by recrystallization or column chromatography.

Caption: Synthesis of N-methyl-2-oxo-2-phenylacetamide.

Safety and Handling

N-methyl-2-oxo-2-phenylacetamide should be handled with care in a laboratory setting. It is stable under recommended storage conditions.[3]

-

Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[3]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[3]

For detailed safety information, refer to the substance's Safety Data Sheet (SDS).

Applications in Research and Development

The structural framework of N-methyl-2-oxo-2-phenylacetamide makes it a valuable intermediate in synthetic organic chemistry.[1] Its ability to undergo various modifications on the phenyl ring and at the α-ketoamide core allows for the creation of a diverse library of analogs for applications in drug discovery and materials science.[1] Similar compounds have shown a range of biological activities, including antimicrobial and anti-inflammatory properties, highlighting the potential of this chemical scaffold.[6]

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2-oxo-2-phenylacetamide|83490-71-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 [smolecule.com]

Unraveling the Molecular Mechanisms of N-methyl-2-oxo-2-phenylacetamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-oxo-2-phenylacetamide and its analogs represent a versatile scaffold exhibiting a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth investigation into the mechanisms of action of these compounds. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The N-phenylacetamide core structure is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The incorporation of an N-methyl-2-oxo functionality introduces unique electronic and steric properties, leading to a diverse pharmacological profile. This guide explores the molecular interactions and signaling cascades modulated by N-methyl-2-oxo-2-phenylacetamide analogs, providing a comprehensive resource for researchers in drug discovery and development.

Quantitative Data Summary

The biological activity of N-methyl-2-oxo-2-phenylacetamide analogs is highly dependent on the nature and position of substituents on the phenyl ring. This section summarizes key quantitative data from various studies to facilitate structure-activity relationship (SAR) analysis.

Table 1: Anticonvulsant Activity of Phenylacetamide Analogs

| Compound ID | R-Group (Phenyl Ring) | Maximal Electroshock (MES) ED₅₀ (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) |

| 14 | 3-CF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety) | 49.6 | 67.4 | 31.3 |

| (C1-R)-31 | 3-CF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety) | Not Reported | Not Reported | Not Reported |

| 17 | 3-OCF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety) | Not Reported | Not Reported | Not Reported |

| (C1-R)-32 | 3-OCF₃, 3-dimethylamino (pyrrolidine-2,5-dione moiety) | Not Reported | Not Reported | Not Reported |

Data sourced from studies on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides.[1]

Table 2: In Vitro Cytotoxicity of Phenylacetamide Analogs

| Compound ID | R-Group (N-phenyl ring) | Cell Line | IC₅₀ (µM) |

| 2a | 2-NO₂ | PC3 | >100 |

| 2b | 3-NO₂ | PC3 | 52 |

| 2c | 4-NO₂ | PC3 | 80 |

| 2d | 2-OCH₃ | PC3 | >100 |

| 2e | 3-OCH₃ | PC3 | >100 |

| 2f | 4-OCH₃ | PC3 | >100 |

| 2c | 4-NO₂ | MCF-7 | 100 |

Data for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[2][3]

Table 3: Urease Inhibitory Activity of N-Arylacetamide Derivatives

| Compound ID | R-Group (N-phenylacetamide ring) | IC₅₀ (µM) |

| 5a | Unsubstituted | 10.1 ± 0.90 |

| 5c | 4-CH₃ | 17.2 ± 1.10 |

| 5d | 2-COOCH₃ | 14.1 ± 0.12 |

| 5f | 3-CH₃ | 15.5 ± 1.35 |

| 5h | 2-CH₃ | 16.4 ± 1.40 |

| 5k | 4-COOC₂H₅ | 9.8 ± 0.023 |

| 5l | 4-NHCOCH₃ | 12.6 ± 0.10 |

Data for N-arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate.[4]

Table 4: Cannabinoid Receptor 2 (CB2) Binding Affinity

| Compound ID | Structure/Modification | CB₂ Kᵢ (nM) | CB₂ EC₅₀ (nM) |

| 9 | N,N′-((4-(dimethylamino)phenyl)methylene)-bis(2-phenylacetamide) | 777 | Not Reported |

| 26 | Optimized PAM derivative | 22 - 85 | 4 - 28 |

Data for biamide derivatives as CB2 receptor inverse agonists.[5]

Key Mechanisms of Action and Signaling Pathways

The diverse biological activities of N-methyl-2-oxo-2-phenylacetamide analogs stem from their ability to interact with multiple molecular targets. This section details the primary mechanisms of action and the associated signaling pathways.

Modulation of Voltage-Gated Ion Channels

A significant body of evidence points to the interaction of phenylacetamide analogs with voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels, a key mechanism underlying their anticonvulsant and analgesic properties.[1]

Mechanism of Action: These analogs are thought to bind to the S1-S4 voltage sensor segment of the channel's domain 4.[6][7] This interaction stabilizes the inactivated state of the channel, thereby reducing neuronal excitability by preventing the influx of sodium ions that is necessary for the propagation of action potentials. This use-dependent block is more pronounced in rapidly firing neurons, a characteristic of seizure foci.

Signaling Pathway:

Caption: Inhibition of Voltage-Gated Sodium Channels.

Antagonism of TRPV1 Receptors

The antinociceptive effects of some N-methyl-2-oxo-2-phenylacetamide analogs are attributed to their antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1]

Mechanism of Action: TRPV1 is a non-selective cation channel activated by various stimuli, including heat, protons, and capsaicin.[8] Activation of TRPV1 leads to an influx of calcium and sodium ions, triggering a cascade that results in membrane depolarization and the sensation of pain.[8] Analogs acting as TRPV1 antagonists bind to the receptor, preventing its activation by endogenous ligands and thereby blocking the downstream signaling that leads to pain perception.

Signaling Pathway:

Caption: Antagonism of the TRPV1 Receptor Signaling Pathway.

Inverse Agonism at Cannabinoid Receptor 2 (CB2)

Certain biamide derivatives of phenylacetamide have been identified as inverse agonists of the Cannabinoid Receptor 2 (CB2).[5] This mechanism is particularly relevant for their potential therapeutic applications in inflammatory conditions and osteoporosis.

Mechanism of Action: CB2 receptors are G-protein coupled receptors primarily expressed on immune cells. Inverse agonists bind to the receptor and reduce its basal level of signaling. This can lead to the inhibition of osteoclast formation and modulation of immune responses.[5]

Signaling Pathway:

Caption: CB2 Receptor Inverse Agonist Signaling Pathway.

Urease Inhibition

N-phenylacetamide derivatives have demonstrated potent inhibitory activity against the enzyme urease.[4]

Mechanism of Action: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This activity is a key virulence factor for several pathogenic bacteria. The N-phenylacetamide analogs are proposed to interact with the nickel ions in the active site of the enzyme, leading to its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of N-methyl-2-oxo-2-phenylacetamide analogs.

Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Test

Objective: To evaluate the ability of a compound to prevent the spread of seizures.

Methodology:

-

Animals: Male CD1 mice are used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes at the time of peak effect of the compound.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using a modified Lorke's method.[9][10]

Caption: Experimental Workflow for the MES Test.

Analgesic Activity Assessment: Formalin-Induced Pain Model

Objective: To assess the antinociceptive properties of a compound in a model of persistent pain.

Methodology:

-

Animals: Male ICR mice are used.[11]

-

Compound Administration: The test substance is administered orally (p.o.) one hour before the formalin injection.[11]

-

Induction of Pain: 20 µL of a 2.5% formalin solution is injected into the plantar surface of the right hind paw.[12]

-

Observation: The time the animal spends licking and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[12][13]

-

Data Analysis: The total time spent licking and biting in each phase is calculated and compared between the treated and vehicle control groups using one-way ANOVA followed by Dunnett's test.[11]

Caption: Experimental Workflow for the Formalin-Induced Pain Model.

In Vitro Urease Inhibition Assay

Objective: To determine the inhibitory potential of a compound against the urease enzyme.

Methodology:

-

Reagents: Prepare a reaction mixture containing urease enzyme and a urea solution in a suitable buffer (e.g., HEPES buffer, pH 7.5).[1]

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Procedure:

-

Add the test compound dilutions to the wells of a 96-well plate.

-

Add the urease enzyme solution and incubate.

-

Initiate the reaction by adding the urea solution.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

-

-

Detection: The amount of ammonia produced is quantified using the Berthelot method, which involves the addition of a phenol reagent and an alkali reagent, followed by measuring the absorbance at 625 nm.[1]

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by non-linear regression analysis.[1][14]

Cannabinoid Receptor 2 (CB2) Binding Assay

Objective: To determine the binding affinity of a compound for the CB2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: Use cells stably expressing the human CB2 receptor (e.g., CHO-CB₂R cells). Isolate cell membranes through homogenization and centrifugation.[15]

-

Competition Binding Assay:

-

Separation and Detection: Separate the bound and free radioligand by vacuum filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.[15]

-

Data Analysis: The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The N-methyl-2-oxo-2-phenylacetamide scaffold holds significant promise for the development of novel therapeutics targeting a range of disorders. This guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of the structure-activity relationships and the specific molecular interactions detailed herein will be crucial for the rational design and optimization of future drug candidates based on this versatile chemical entity. Further investigations into the off-target effects and pharmacokinetic profiles of these analogs will be essential for their successful translation into clinical applications.

References

- 1. 4.4. Urease Activity Inhibition and Kinetic Characterization [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels | Semantic Scholar [semanticscholar.org]

- 8. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 9. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 12. researchgate.net [researchgate.net]

- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-2-oxo-2-phenylacetamide molecular structure and functional groups

An In-depth Technical Guide to N-methyl-2-oxo-2-phenylacetamide: Molecular Structure and Functional Groups

Introduction

N-methyl-2-oxo-2-phenylacetamide, with the chemical formula C₉H₉NO₂, is a chemical compound of significant interest in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a combination of key functional groups, makes it a versatile building block for creating more complex molecules and heterocyclic compounds.[1] This guide provides a detailed examination of its molecular structure, the characteristics of its functional groups, its physicochemical properties, and a standard protocol for its synthesis.

Molecular Structure and Functional Groups

The structure of N-methyl-2-oxo-2-phenylacetamide is defined by a phenyl group attached to an N-methyl-α-keto-acetamide moiety. This arrangement gives the molecule its distinct chemical properties and reactivity. The core functional groups are the phenyl group, an α-keto group, and an N-methylamide group.

-

Phenyl Group (C₆H₅): This aromatic ring is a fundamental part of the molecule. The substituent attached to it, the N-methyl-α-oxo-acetamide group (-CO-CONHCH₃), is a powerful electron-withdrawing group.[1] This deactivates the phenyl ring, making it less susceptible to electrophilic aromatic substitution than benzene.[1] When such reactions do occur, the group directs incoming electrophiles to the meta position.[1]

-

α-Keto Group (-CO-CO-): The presence of two adjacent carbonyl groups is a key feature, classifying the molecule as an α-ketoamide.[1] This functionality is crucial to the molecule's reactivity, allowing it to participate in various chemical reactions, including oxidation and reduction.[1] The bond between the two carbonyl carbons can be cleaved under strong oxidizing conditions.[1]

-

N-Methylamide Group (-CONHCH₃): The amide linkage is formed between one of the carbonyl carbons and a methylamine unit. This group is fundamental to the molecule's identity and contributes to its overall polarity.

The interplay of these groups on a compact scaffold allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.[1]

Physicochemical and Spectroscopic Data

The quantitative properties of N-methyl-2-oxo-2-phenylacetamide are summarized below. This data is compiled from multiple chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 163.176 g/mol | [1][4] |

| CAS Number | 83490-71-5 | [1] |

| Melting Point | 74 °C | [1][4] |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [1][4] |

| LogP | 1.00620 | [1][3] |

| Polar Surface Area (PSA) | 46.17 Ų | [1][3] |

| InChIKey | VQKOLBPBJRMCMR-UHFFFAOYSA-N | [1][2] |

| SMILES | CNC(=O)C(=O)C1=CC=CC=C1 | [2] |

Spectroscopic Highlights

-

¹H NMR: The methylamide proton (N–CH₃) is expected to show a singlet signal around δ 3.0 ppm.[1]

-

¹³C NMR: The carbonyl carbons (C=O) of the α-ketoamide group typically resonate in the region of 170–180 ppm.[1]

Experimental Protocols

Synthesis of N-methyl-2-oxo-2-phenylacetamide

A primary and direct method for synthesizing this compound is through the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[1]

Objective: To form the N-methyl amide bond by reacting an activated carboxylic acid with methylamine.

Materials:

-

Phenylglyoxylic acid

-

Activating agent (e.g., thionyl chloride, oxalyl chloride, or a peptide coupling agent like DCC)

-

Methylamine (or a salt thereof, like methylamine hydrochloride)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (if using a methylamine salt, e.g., triethylamine)

Methodology:

-

Activation of Carboxylic Acid: Phenylglyoxylic acid is dissolved in an anhydrous solvent. The activating agent is added slowly, often under cooled conditions (e.g., an ice bath) to control the reaction. This step converts the carboxylic acid into a more reactive species, such as an acid chloride.[1]

-

Amine Addition: Methylamine is added to the solution containing the activated phenylglyoxylic acid derivative.[1] This nucleophilic attack by the amine on the activated carbonyl carbon forms the amide bond.

-

Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography to yield pure N-methyl-2-oxo-2-phenylacetamide.

Visualizations

Molecular Structure and Functional Groups

Caption: Molecular structure of N-methyl-2-oxo-2-phenylacetamide with key functional groups highlighted.

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2-oxo-2-phenylacetamide|83490-71-5 - MOLBASE Encyclopedia [m.molbase.com]

- 4. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

Physical and chemical properties of N-methyl-2-oxo-2-phenylacetamide

This technical guide provides a comprehensive overview of the physical and chemical properties of N-methyl-2-oxo-2-phenylacetamide, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate understanding and application in a laboratory setting.

Chemical Identity and Physical Properties

N-methyl-2-oxo-2-phenylacetamide, with the CAS number 83490-71-5, is an organic compound belonging to the class of alpha-keto amides. Its structure consists of a phenyl group attached to a glyoxylamide moiety which is N-substituted with a methyl group.

Table 1: Physical and Chemical Properties of N-methyl-2-oxo-2-phenylacetamide

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-2-oxo-2-phenylacetamide | [1] |

| Synonyms | N-methyl-2-oxo-2-phenyl-acetamide, Phenyl-glyoxylsaeure-methylamid, phenyl-glyoxylic acid methylamide | |

| CAS Number | 83490-71-5 | [2] |

| Molecular Formula | C₉H₉NO₂ | [2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Melting Point | 74 °C | [2][3] |

| Boiling Point | Not available | |

| Density (Predicted) | 1.137 ± 0.06 g/cm³ | [2][3] |

| LogP (Predicted) | 1.00620 | [2] |

| Solubility | Poor aqueous solubility. Soluble in organic solvents like ethyl acetate. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-methyl-2-oxo-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The presence of the phenyl, keto, amide, and methyl groups results in characteristic chemical shifts.

Table 2: ¹H NMR Spectral Data for N-methyl-2-oxo-2-phenylacetamide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 - 8.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~7.0 | Broad Singlet | 1H | Amide proton (NH) |

| ~3.0 | Singlet | 3H | N-methyl protons (N-CH₃) |

| Note: Exact chemical shifts can vary depending on the solvent and concentration.[2] |

Table 3: ¹³C NMR Spectral Data for N-methyl-2-oxo-2-phenylacetamide

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 180 | Carbonyl carbons (C=O) of keto and amide groups |

| ~128 - 134 | Aromatic carbons (C₆H₅) |

| ~26 | N-methyl carbon (N-CH₃) |

| Note: The two carbonyl carbons will have distinct signals within the specified range.[2] |

Infrared (IR) Spectroscopy

The IR spectrum of N-methyl-2-oxo-2-phenylacetamide is characterized by strong absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for N-methyl-2-oxo-2-phenylacetamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretching (amide) |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Weak | C-H stretching (aliphatic) |

| ~1720 | Strong, Sharp | C=O stretching (keto) |

| ~1680 | Strong, Sharp | C=O stretching (amide I band) |

| ~1600, ~1450 | Medium to Weak | C=C stretching (aromatic ring) |

| ~1550 | Medium | N-H bending (amide II band) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Fragments for N-methyl-2-oxo-2-phenylacetamide

| m/z | Proposed Fragment Ion |

| 163 | [M]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | [CH₃NHCO]⁺ |

| Note: The benzoyl cation at m/z 105 is often the base peak.[2] |

Chemical Synthesis and Reactions

Synthesis

A primary method for the synthesis of N-methyl-2-oxo-2-phenylacetamide is the condensation reaction between a phenylglyoxylic acid derivative and methylamine.[2] Activation of the carboxylic acid group of phenylglyoxylic acid, for instance, by conversion to its acid chloride or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), facilitates the nucleophilic attack by methylamine to form the amide bond.[2]

This protocol is adapted from a similar procedure for the synthesis of N-substituted phenylglyoxamides.[4]

Materials:

-

Phenylglyoxylic acid

-

Methylamine (e.g., as a solution in THF or as a hydrochloride salt with a base)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous dichloromethane.

-

Add methylamine (1.1 eq) to the solution.

-

Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Diagram 1: Experimental Workflow for the Synthesis of N-methyl-2-oxo-2-phenylacetamide

Caption: A flowchart illustrating the key steps in the synthesis of N-methyl-2-oxo-2-phenylacetamide.

Chemical Reactivity

-

Oxidation: The α-keto-amide structure can be oxidized, leading to the cleavage of the bond between the two carbonyl carbons to form carboxylic acid derivatives.[2]

-

Reduction: The keto group can be selectively reduced to a hydroxyl group using appropriate reducing agents.

-

Electrophilic Aromatic Substitution: The N-methyl-2-oxo-2-phenylacetyl group is a deactivating, meta-directing group for electrophilic substitution on the phenyl ring due to the electron-withdrawing nature of the two carbonyl groups.[2]

Biological Activity

There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of N-methyl-2-oxo-2-phenylacetamide. However, studies on related phenylacetamide derivatives have reported various biological activities, including antimicrobial and anti-inflammatory properties.[5] Some phenylacetamide derivatives have also been investigated for their cytotoxic effects on cancer cell lines, suggesting potential applications in oncology research.[6][7] The biological effects of N-methyl-2-oxo-2-phenylacetamide itself warrant further investigation to elucidate its specific mechanism of action and potential therapeutic applications.

Diagram 2: Logical Relationship of Phenylacetamide Derivatives in Biological Studies

References

- 1. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 3. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

- 4. N-Cyclohexyl-2-oxo-2-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 [smolecule.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

Quantum Chemical Blueprint of N-methyl-2-oxo-2-phenylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-oxo-2-phenylacetamide, a molecule of interest in organic synthesis and medicinal chemistry, possesses a unique structural framework amenable to diverse chemical modifications.[1] This technical guide delves into the quantum chemical calculations that elucidate the molecular structure, reactivity, and spectroscopic properties of this compound. By employing Density Functional Theory (DFT), we can predict its behavior and guide the synthesis of novel derivatives with tailored characteristics. This document serves as a comprehensive resource, summarizing key computational data, outlining theoretical methodologies, and visualizing the logical workflow of such a computational study.

Introduction

N-methyl-2-oxo-2-phenylacetamide (C₉H₉NO₂) is characterized by a phenyl group attached to an acetamide scaffold, featuring both a methyl and an oxo group.[1] The presence of the α-ketoamide functional group is a key determinant of its chemical behavior.[1] Understanding the electronic structure and geometry of this molecule at a quantum level is crucial for predicting its reactivity in various chemical transformations, including oxidation, reduction, and substitution reactions.[1] Computational analyses, particularly DFT calculations, have proven invaluable in mechanistic studies of similar compounds, offering insights into reaction pathways and transition states.[1] This guide provides a theoretical framework for the quantum chemical characterization of N-methyl-2-oxo-2-phenylacetamide.

Physicochemical Properties

A summary of the known physicochemical properties of N-methyl-2-oxo-2-phenylacetamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [2][3][4] |

| Molecular Weight | 163.176 g/mol | [1][4] |

| Melting Point | 74 °C | [1][4] |

| Density | 1.137 ± 0.06 g/cm³ (Predicted) | [1][4] |

| LogP | 1.00620 | [1][2] |

| Polar Surface Area (PSA) | 46.17 Ų | [1][2] |

| CAS Number | 83490-71-5 | [1][2][4][5] |

Table 1: Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide.

Computational Methodology

The quantum chemical calculations summarized herein are based on established protocols for similar phenylacetamide derivatives, employing Density Functional Theory (DFT).[6][7]

Geometry Optimization and Vibrational Frequencies

The molecular structure of N-methyl-2-oxo-2-phenylacetamide is optimized to its ground state geometry. This is typically achieved using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p) basis set.[8] The optimized geometry is confirmed to be a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of the molecule.[9]

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to understand the intramolecular charge transfer, conjugative interactions, and delocalization of electron density within the molecule.[9] This provides insights into the stability arising from hyperconjugative interactions.

Molecular Electrostatic Potential (MEP)

The MEP surface is mapped to visualize the charge distribution and identify the sites susceptible to electrophilic and nucleophilic attack.[10]

The logical workflow for these computational studies is depicted in the following diagram:

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Predicted Molecular Geometry

| Bond | Predicted Length (Å) |

| C=O (keto) | ~1.21 |

| C=O (amide) | ~1.23 |

| C-C (keto-phenyl) | ~1.49 |

| C-C (keto-amide) | ~1.53 |

| C-N (amide) | ~1.34 |

| N-C (methyl) | ~1.46 |

Table 2: Predicted Bond Lengths for N-methyl-2-oxo-2-phenylacetamide.

| Angle | Predicted Value (°) |

| O=C-C (keto) | ~120 |

| C-C-N (amide) | ~115 |

| C-N-C (amide-methyl) | ~122 |

Table 3: Predicted Bond Angles for N-methyl-2-oxo-2-phenylacetamide.

Frontier Molecular Orbitals and Reactivity

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and LUMO provides an indication of the molecule's stability.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Table 4: Predicted Frontier Molecular Orbital Energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9] The distribution of these orbitals, with the HOMO often localized on the phenyl ring and the LUMO on the α-ketoamide moiety, indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The relationship between molecular orbitals and chemical reactivity can be visualized as follows:

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. The characteristic vibrational modes for N-methyl-2-oxo-2-phenylacetamide are predicted in Table 5.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (methyl) | 2850-2950 |

| C=O Stretch (keto) | ~1700 |

| C=O Stretch (amide I) | ~1650 |

| N-H Bend (amide II) | ~1550 |

Table 5: Predicted Characteristic Vibrational Frequencies.

Conclusion

Quantum chemical calculations provide a powerful tool for understanding the structure, reactivity, and spectroscopic properties of N-methyl-2-oxo-2-phenylacetamide. The data and methodologies presented in this technical guide offer a solid foundation for further computational and experimental investigations. For researchers in drug development, these theoretical insights can guide the rational design of novel analogs with enhanced biological activity and optimized physicochemical properties. The predictive power of these computational methods accelerates the discovery process and reduces the need for extensive empirical screening.

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide|83490-71-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

- 5. ivychem.com [ivychem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

N-methyl-2-oxo-2-phenylacetamide: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methyl-2-oxo-2-phenylacetamide core, a prominent α-ketoamide structure, has emerged as a privileged scaffold in medicinal chemistry. Its inherent chemical properties and synthetic tractability make it an attractive starting point for the development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical characteristics, and biological applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structure and Physicochemical Properties

N-methyl-2-oxo-2-phenylacetamide (C₉H₉NO₂) is characterized by a central α-ketoamide functional group attached to a phenyl ring and an N-methyl group.[1] This arrangement confers a unique combination of reactivity and stability, making it a versatile building block in drug design.

Table 1: Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1][2][3] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| IUPAC Name | N-methyl-2-oxo-2-phenylacetamide | [2] |

| CAS Number | 83490-71-5 | [1] |

| Melting Point | 74 °C | [1][4] |

| LogP | 1.1 | [2] |

| Chemical Stability | Stable under recommended storage conditions. | [3] |

The α-ketoamide moiety is a key feature, with the two carbonyl groups influencing the molecule's electronic properties and reactivity.[1] The phenyl ring is susceptible to electrophilic substitution, allowing for a wide range of structural modifications to modulate biological activity.[1]

Synthesis of the N-methyl-2-oxo-2-phenylacetamide Scaffold

The primary synthetic route to N-methyl-2-oxo-2-phenylacetamide involves the condensation of a phenylglyoxylic acid derivative with methylamine.[1] This reaction is typically facilitated by activating the carboxylic acid group.

General Experimental Protocol for Synthesis

Materials:

-

Phenylglyoxylic acid

-

Thionyl chloride or a suitable coupling agent (e.g., DCC, EDC)

-

Methylamine (solution in a suitable solvent like THF or water)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Dry glassware

Procedure:

-

Activation of Phenylglyoxylic Acid: Phenylglyoxylic acid is dissolved in an anhydrous aprotic solvent under an inert atmosphere. Thionyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the phenylglyoxyloyl chloride.

-

Amidation: The crude phenylglyoxyloyl chloride is dissolved in a fresh portion of anhydrous aprotic solvent and cooled to 0 °C. A solution of methylamine is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure N-methyl-2-oxo-2-phenylacetamide.

The N-methyl-2-oxo-2-phenylacetamide Scaffold in Drug Discovery

The versatility of the N-methyl-2-oxo-2-phenylacetamide scaffold is demonstrated by the diverse biological activities exhibited by its derivatives. Modifications to the phenyl ring and the N-methyl group have led to the discovery of potent enzyme inhibitors and other therapeutic agents.

Anticancer Activity

Derivatives of the related 2-phenylacetamide scaffold have shown promising anticancer properties. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[5]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [5]

| Compound | R | Cell Line | IC50 (µM) |

| 2b | m-NO₂ | PC3 | 52 |

| 2c | p-NO₂ | PC3 | 80 |

| 2c | p-NO₂ | MCF-7 | 100 |

| Imatinib | - | PC3 | 40 |

| Imatinib | - | MCF-7 | 98 |

These results indicate that substitutions on the phenyl ring significantly influence the cytotoxic activity.

Enzyme Inhibition

The α-ketoamide moiety can act as a warhead, covalently reacting with catalytic residues (like serine or cysteine) in the active sites of enzymes.[6][7] This has been exploited in the design of various enzyme inhibitors.

N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms.[8][9][10]

Table 3: Carbonic Anhydrase Inhibitory Activity of an Isatin-based Sulfonamide Derivative [8][10]

| Compound | Target | Kᵢ (nM) |

| 2h | hCA I | 45.10 |

| 2h | hCA II | 5.87 |

| 2h | hCA XII | 7.91 |

| Acetazolamide (Standard) | hCA II | - |

| Acetazolamide (Standard) | hCA XII | 5.70 |

The indole-2,3-dione derivative 2h demonstrated significant inhibitory activity, particularly against hCA II and the tumor-associated hCA XII.[8][10]

Experimental Protocols for Biological Evaluation

In-vitro Cytotoxicity Assay (MTS Assay)

This protocol is adapted from the methodology used for evaluating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[5]

Materials:

-

Cancer cell lines (e.g., PC3, MCF-7)

-

96-well microplates

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTS reagent

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTS Assay: After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the methods described for the evaluation of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates.[8]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay buffer (e.g., Tris-HCl)

-

CO₂ as substrate

-

Inhibitor stock solutions

-

Spectrophotometer or stopped-flow instrument

Procedure:

-

Enzyme and Inhibitor Preparation: The enzyme and inhibitor solutions are prepared in the assay buffer.

-

Reaction Initiation: The enzyme-catalyzed CO₂ hydration reaction is initiated by adding a CO₂-saturated solution to the enzyme/inhibitor mixture.

-

Monitoring the Reaction: The reaction is monitored by measuring the change in pH using a pH indicator or by a stopped-flow instrument.

-

Data Analysis: The initial velocities of the reaction are determined in the presence and absence of the inhibitor. The inhibition constants (Kᵢ) are calculated by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanisms of Action

The mechanism of action for many N-methyl-2-oxo-2-phenylacetamide derivatives is linked to the reactivity of the α-ketoamide group.

Caption: Covalent inhibition mechanism of α-ketoamide derivatives.

The electrophilic keto-carbonyl carbon of the α-ketoamide is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of enzymes, leading to the formation of a tetrahedral intermediate.[6][7] This can result in reversible or irreversible inhibition of the enzyme.

Caption: Drug discovery workflow utilizing the scaffold.

Conclusion

The N-methyl-2-oxo-2-phenylacetamide scaffold represents a valuable starting point for the design and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives highlight its potential in addressing a range of diseases. Further exploration of the structure-activity relationships of this scaffold is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their drug discovery efforts centered around this promising chemical entity.

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MOLBASE [key.molbase.com]

- 4. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

The α-Ketoamide Moiety: A Technical Guide to the Reactivity of N-methyl-2-oxo-2-phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-ketoamide functional group is a prominent structural motif in medicinal chemistry, recognized for its versatile reactivity and presence in numerous biologically active compounds. This technical guide provides an in-depth analysis of the reactivity of the α-ketoamide core, with a specific focus on N-methyl-2-oxo-2-phenylacetamide. This compound serves as a valuable model for understanding the chemical behavior of this important class of molecules. The unique arrangement of two adjacent carbonyl groups and an amide functionality imparts a distinct reactivity profile, making it a subject of significant interest in the development of therapeutic agents, particularly as covalent enzyme inhibitors.

Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide

A foundational understanding of the physicochemical properties of N-methyl-2-oxo-2-phenylacetamide is essential for predicting its reactivity and behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [2][3] |

| Melting Point | 74 °C | [3] |

| Appearance | White solid | [4] |

| CAS Number | 83490-71-5 | [3] |

Reactivity of the α-Ketoamide Functional Group

The reactivity of N-methyl-2-oxo-2-phenylacetamide is dominated by the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the amide nitrogen. The phenyl ring also participates in electrophilic aromatic substitution, although it is deactivated by the electron-withdrawing α-ketoamide group.[3] The primary reactions of this functional group are hydrolysis, reduction, oxidation, and nucleophilic addition.

Hydrolysis

The amide bond in N-methyl-2-oxo-2-phenylacetamide can be cleaved under both acidic and basic conditions, yielding phenylglyoxylic acid and methylamine. The stability of α-ketoacyl peptides is notably influenced by the α-carbonyl group, which can catalyze the hydrolysis of the adjacent peptide bond.[5][6][7]

Quantitative Data on α-Ketoamide Stability:

| Compound | Conditions | Observation | Reference(s) |

| (O)GG-OH (an α-ketoacyl peptide) | 150 °C in water | Significant increase in glyoxylic acid and glycine | [5] |

| (O)GGG-OH (an α-ketoacyl peptide) | 150 °C in water | Predominant formation of glyoxylic acid and glycylglycine | [5] |

Objective: To hydrolyze N-methyl-2-oxo-2-phenylacetamide to phenylglyoxylic acid and methylamine using acidic conditions.

Materials:

-

N-methyl-2-oxo-2-phenylacetamide

-

6 M Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

UV detector

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve a known quantity of N-methyl-2-oxo-2-phenylacetamide in a minimal amount of a suitable organic co-solvent (e.g., ethanol) if necessary.

-

Add an excess of 6 M HCl to the solution in a round-bottom flask.

-

Heat the mixture to reflux with stirring for a defined period (e.g., 2-4 hours).

-

At regular intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquots by neutralizing with a suitable base (e.g., sodium bicarbonate).

-

Analyze the quenched aliquots by reverse-phase HPLC to monitor the disappearance of the starting material and the appearance of the phenylglyoxylic acid product.

-

Use a mobile phase gradient of water (with 0.1% TFA) and methanol (with 0.1% TFA) and monitor the elution profile at a suitable wavelength (e.g., 254 nm) with a UV detector.

-

Quantify the concentration of the reactant and product by comparing the peak areas to a standard curve.

Reduction

The α-keto group of N-methyl-2-oxo-2-phenylacetamide can be selectively reduced to a hydroxyl group, forming the corresponding α-hydroxyamide. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[4]

Quantitative Data on α-Ketoamide Reduction:

Specific yield data for the reduction of N-methyl-2-oxo-2-phenylacetamide with NaBH₄ is not widely reported. However, the reduction of α,β-dehydroamino acid ketoamides with sodium borohydride has been shown to produce the corresponding amido alcohol.[4]

Objective: To reduce the α-keto group of N-methyl-2-oxo-2-phenylacetamide to an α-hydroxy group.

Materials:

-

N-methyl-2-oxo-2-phenylacetamide

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., ethyl acetate/hexane mixture)

-

UV lamp for visualization

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Dissolve N-methyl-2-oxo-2-phenylacetamide in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a molar excess of sodium borohydride to the stirred solution.

-

Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

-

Once the reaction is complete, quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by GC-MS to confirm the identity of the α-hydroxyamide product by its mass spectrum and retention time.

Oxidation

The α-ketoamide functional group can be susceptible to oxidative cleavage, typically between the two carbonyl carbons, to yield carboxylic acid derivatives. Strong oxidizing agents are generally required for this transformation.[3]

Objective: To oxidatively cleave the C-C bond between the carbonyl groups of N-methyl-2-oxo-2-phenylacetamide.

Materials:

-

N-methyl-2-oxo-2-phenylacetamide

-

Potassium permanganate (KMnO₄)

-

A suitable solvent (e.g., acetone or a mixture of t-butanol and water)

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Separatory funnel

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve N-methyl-2-oxo-2-phenylacetamide in the chosen solvent in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate to the reaction mixture with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Quench the reaction by adding sodium bisulfite until the brown manganese dioxide precipitate dissolves.

-

Acidify the solution with dilute sulfuric acid.

-

Extract the product (benzoic acid) with an organic solvent like diethyl ether.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and evaporate the solvent to obtain the crude product.

-

The product can be further purified by recrystallization or chromatography.

Nucleophilic Addition at the α-Keto Carbonyl

The α-keto carbonyl group is highly electrophilic and susceptible to nucleophilic attack. In a biological context, this is a key reaction for the mechanism of action of α-ketoamide-based covalent inhibitors. The nucleophilic side chain of a cysteine or serine residue in an enzyme's active site can attack the keto-carbonyl carbon, forming a reversible tetrahedral intermediate.[8]

Role in Drug Development: Covalent Inhibition of Cysteine Proteases

α-Ketoamides are a well-established class of reversible covalent inhibitors for cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2.[8] The mechanism involves the nucleophilic attack of the catalytic cysteine residue on the electrophilic α-keto carbonyl carbon of the inhibitor, forming a hemithioketal adduct. This covalent modification of the enzyme's active site blocks its catalytic activity.

Visualizations

Experimental Workflow for Kinetic Analysis of Hydrolysis

Caption: Workflow for kinetic analysis of N-methyl-2-oxo-2-phenylacetamide hydrolysis.

Signaling Pathway: Covalent Inhibition of a Cysteine Protease

Caption: Mechanism of reversible covalent inhibition of a cysteine protease by an α-ketoamide.

Conclusion

N-methyl-2-oxo-2-phenylacetamide, as a representative α-ketoamide, displays a rich and synthetically useful reactivity profile. Its susceptibility to hydrolysis, reduction, oxidation, and nucleophilic addition makes it a versatile building block in organic synthesis. Furthermore, the electrophilic nature of the α-keto carbonyl group is a key feature exploited in the design of covalent enzyme inhibitors, a strategy of growing importance in modern drug discovery. A thorough understanding of the reactivity of this functional group is therefore crucial for chemists and pharmacologists working on the development of new therapeutic agents. Further research to quantify the kinetics and yields of the fundamental reactions of N-methyl-2-oxo-2-phenylacetamide would provide even greater insight into its chemical behavior and potential applications.

References

- 1. N-methyl-2-oxo-2-phenylacetamide|83490-71-5 - MOLBASE Encyclopedia [m.molbase.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 4. sciprofiles.com [sciprofiles.com]

- 5. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the synthesis and stability of α-ketoacyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Versatility of N-methyl-2-oxo-2-phenylacetamide: A Gateway to Novel Chemical Transformations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-methyl-2-oxo-2-phenylacetamide, a member of the α-ketoamide family of compounds, stands as a versatile and highly reactive scaffold for the development of novel chemical entities. Its unique structural features, comprising a phenyl ring, an amide linkage, and a reactive α-keto group, provide multiple avenues for chemical modification, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide explores the potential of N-methyl-2-oxo-2-phenylacetamide for a range of chemical transformations, providing detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of N-methyl-2-oxo-2-phenylacetamide is essential for designing and executing chemical transformations.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol [1][2] |

| Melting Point | 74 °C[1][3] |

| Appearance | White solid |

| Solubility | Soluble in common organic solvents |

Synthesis of N-methyl-2-oxo-2-phenylacetamide

The primary synthetic route to N-methyl-2-oxo-2-phenylacetamide involves the amidation of a phenylglyoxylic acid derivative with methylamine.[1] A general and adaptable experimental protocol is provided below, based on the synthesis of a structurally similar compound, N-cyclohexyl-2-oxo-2-phenylacetamide.

Experimental Protocol: Synthesis of N-substituted-2-oxo-2-phenylacetamides

This protocol can be adapted for the synthesis of N-methyl-2-oxo-2-phenylacetamide by substituting cyclohexylamine with methylamine.

Materials:

-

Phenylglyoxylic acid

-

Methylamine (or other primary amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a suspension of phenylglyoxylic acid (1.0 eq) and methylamine (0.9 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (0.2 eq) at room temperature.

-

Stir the reaction mixture for 10 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Quantitative Data (for N-cyclohexyl-2-oxo-2-phenylacetamide): [4]

| Reactant | Amount | Moles (mmol) |

| Phenylglyoxylic acid | 400 mg | 2.67 |

| Cyclohexylamine | 0.272 mL | 2.38 |

| DCC | 540 mg | 2.62 |

| DMAP | 66 mg | 0.54 |

-

Yield: 69% (379 mg)

-

Melting Point: 111-112 °C (384-385 K)

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N?methyl?2?oxo?2?phenylacetamide|lookchem [lookchem.com]

- 4. 2-(2-Chlorophenyl)-2-oxo-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-methyl-2-oxo-2-phenylacetamide: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-methyl-2-oxo-2-phenylacetamide, a key intermediate in various chemical and pharmaceutical research applications. The primary synthetic route detailed is the amide coupling of phenylglyoxylic acid and methylamine, facilitated by a carbodiimide coupling agent. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, and a visual representation of the workflow to ensure reproducibility and aid in laboratory practice.

Introduction

N-methyl-2-oxo-2-phenylacetamide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its structure, featuring a phenylglyoxylic acid amide moiety, makes it a versatile precursor for more complex molecules. The most direct and common method for its synthesis involves the condensation reaction between phenylglyoxylic acid and methylamine.[1] This reaction is typically promoted by a coupling agent to activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the synthesis of N-methyl-2-oxo-2-phenylacetamide, based on a well-established protocol for a similar N-substituted 2-oxo-2-phenylacetamide.[2] This data provides a baseline for researchers to adapt and optimize the reaction for their specific needs.

| Parameter | Value | Unit | Notes |

| Phenylglyoxylic Acid | 1.0 | eq | Starting material |

| Methylamine | 0.9 | eq | Reagent (can be used as hydrochloride salt with a base) |

| DCC (Dicyclohexylcarbodiimide) | 0.98 | eq | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | 0.2 | eq | Catalyst |

| Solvent | Methylene Chloride | - | Anhydrous |

| Temperature | Room Temperature | °C | - |

| Reaction Time | 10 | hours | - |

| Yield (based on analogous reaction) | ~69 | % | Isolated yield[2] |

Experimental Protocol

This protocol details the synthesis of N-methyl-2-oxo-2-phenylacetamide from phenylglyoxylic acid and methylamine using DCC as a coupling agent.

Materials:

-

Phenylglyoxylic acid

-

Methylamine (solution in THF or as methylamine hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Methylene Chloride (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a suspension of phenylglyoxylic acid (1.0 eq) in anhydrous methylene chloride, add methylamine (0.9 eq). If using methylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine.

-

Addition of Coupling Agent and Catalyst: To the stirring suspension at room temperature, add N,N'-dicyclohexylcarbodiimide (DCC, 0.98 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.2 eq).

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The resulting residue is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, to afford N-methyl-2-oxo-2-phenylacetamide as a solid.[2]

Mandatory Visualizations

Experimental Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of N-methyl-2-oxo-2-phenylacetamide.

Signaling Pathway (Conceptual Reaction Pathway):

Caption: A conceptual diagram of the DCC-mediated amide coupling reaction pathway.

References

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide in Multi-component Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-methyl-2-oxo-2-phenylacetamide as a versatile building block in multi-component reactions (MCRs). The inherent reactivity of its α-ketoamide functional group makes it an attractive starting material for the synthesis of complex, biologically relevant molecules and diverse compound libraries. This document outlines key MCRs where this compound can be applied, provides detailed hypothetical protocols based on established methodologies for similar substrates, and summarizes relevant data to guide experimental design.

Introduction to N-methyl-2-oxo-2-phenylacetamide in MCRs

N-methyl-2-oxo-2-phenylacetamide (C₉H₉NO₂) is a chemical compound featuring a phenyl group attached to an α-ketoamide moiety.[1][2] This structural arrangement offers multiple reactive sites, making it a valuable synthon in organic chemistry.[1][3] The two carbonyl groups are a key feature, influencing the molecule's reactivity.[1] While direct literature on the use of N-methyl-2-oxo-2-phenylacetamide in specific named MCRs is emerging, its structural similarity to other α-ketoamides and arylglyoxals allows for the extrapolation of its utility in powerful synthetic transformations such as the Ugi and Passerini reactions.[4][5][6] These reactions are cornerstones of combinatorial chemistry and drug discovery, enabling the rapid generation of diverse molecular scaffolds.[5][7]

Potential Multi-component Reaction Applications

The α-ketoamide structure of N-methyl-2-oxo-2-phenylacetamide allows it to act as the carbonyl component in several key MCRs. Below is a summary of potential applications.

| Multi-component Reaction | Role of N-methyl-2-oxo-2-phenylacetamide | Typical Product Scaffold | General Reaction Conditions |

| Ugi Reaction | Ketone Component | α-Acylamino Amide | Amine, Carboxylic Acid, Isocyanide; Polar solvent (e.g., Methanol); Room Temperature |

| Passerini Reaction | Ketone Component | α-Acyloxy Amide | Carboxylic Acid, Isocyanide; Aprotic solvent (e.g., Dichloromethane); Room Temperature |

| Gewald Reaction (Analog) | Carbonyl Component (Hypothetical) | Substituted 2-Aminothiophene | α-Cyanoester, Sulfur, Base; Potential for novel thiophene derivatives |

| Biginelli Reaction (Analog) | Dicarbonyl Component (Hypothetical) | Dihydropyrimidinone Derivative | Urea/Thiourea, Aldehyde; Potential for novel heterocyclic scaffolds |

Experimental Protocols

The following protocols are detailed, representative methodologies for the Ugi and Passerini reactions using N-methyl-2-oxo-2-phenylacetamide. These are based on established procedures for α-ketoamides and related compounds. Researchers should consider these as a starting point for optimization.

Protocol 1: Ugi Four-Component Reaction (U-4CR)

This protocol describes the synthesis of a complex α-acylamino amide derivative using N-methyl-2-oxo-2-phenylacetamide as the ketone component.

Materials:

-

N-methyl-2-oxo-2-phenylacetamide

-

A primary or secondary amine (e.g., Benzylamine)

-

A carboxylic acid (e.g., Acetic Acid)

-

An isocyanide (e.g., tert-Butyl isocyanide)

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a 25 mL round-bottom flask, add N-methyl-2-oxo-2-phenylacetamide (1.0 mmol, 1.0 eq).

-

Add the chosen amine (1.0 mmol, 1.0 eq) and dissolve the solids in anhydrous methanol (5 mL).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate imine formation.

-

To this solution, add the carboxylic acid (1.0 mmol, 1.0 eq) followed by the isocyanide (1.0 mmol, 1.0 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.

Protocol 2: Passerini Three-Component Reaction (P-3CR)

This protocol outlines the synthesis of an α-acyloxy amide derivative from N-methyl-2-oxo-2-phenylacetamide.[5]

Materials:

-

N-methyl-2-oxo-2-phenylacetamide

-

A carboxylic acid (e.g., Benzoic Acid)

-

An isocyanide (e.g., Cyclohexyl isocyanide)

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a 25 mL round-bottom flask, dissolve N-methyl-2-oxo-2-phenylacetamide (1.0 mmol, 1.0 eq) and the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL).

-

Stir the solution at room temperature.

-

Slowly add the isocyanide (1.0 mmol, 1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure α-acyloxy amide.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols and the general mechanisms of the discussed multi-component reactions.

Caption: Experimental workflows for the Ugi and Passerini reactions.

Caption: Generalized mechanism of the Ugi four-component reaction.

Caption: Generalized mechanism of the Passerini three-component reaction.

Safety Precautions

Standard laboratory safety practices should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Isocyanides are known for their strong, unpleasant odors and potential toxicity; handle with extreme care. Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

N-methyl-2-oxo-2-phenylacetamide represents a promising and versatile substrate for the development of novel multi-component reactions. The protocols and data presented herein provide a solid foundation for researchers to explore its application in the synthesis of complex molecules for drug discovery and materials science. The amenability of this compound to powerful MCRs like the Ugi and Passerini reactions opens avenues for the rapid generation of diverse chemical libraries. Further exploration into other MCRs, such as Gewald and Biginelli-type reactions, could unlock even greater synthetic potential.

References

- 1. N-methyl-2-oxo-2-phenylacetamide | 83490-71-5 | Benchchem [benchchem.com]

- 2. N-methyl-2-oxo-2-phenylacetamide | C9H9NO2 | CID 10877451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Passerini reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-methyl-2-oxo-2-phenylacetamide as a Versatile Building Block for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals